Atenolol beta-D-Glucuronide

Description

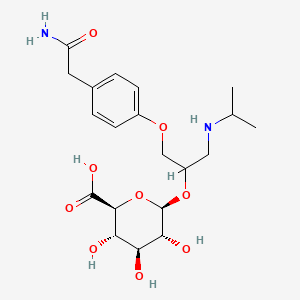

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[1-[4-(2-amino-2-oxoethyl)phenoxy]-3-(propan-2-ylamino)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O9/c1-10(2)22-8-13(9-29-12-5-3-11(4-6-12)7-14(21)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h3-6,10,13,15-18,20,22,24-26H,7-9H2,1-2H3,(H2,21,23)(H,27,28)/t13?,15-,16-,17+,18-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFRIQODZMVHRP-RLYWBOKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101112968 |

Source

|

| Record name | 2-[4-(2-Amino-2-oxoethyl)phenoxy]-1-[[(1-methylethyl)amino]methyl]ethyl β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101112968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889359-84-6 |

Source

|

| Record name | 2-[4-(2-Amino-2-oxoethyl)phenoxy]-1-[[(1-methylethyl)amino]methyl]ethyl β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889359-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(2-Amino-2-oxoethyl)phenoxy]-1-[[(1-methylethyl)amino]methyl]ethyl β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101112968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Atenolol β-D-Glucuronide: A Guide to Synthesis, Characterization, and Application

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Atenolol, a widely prescribed β-1 selective adrenergic antagonist, undergoes minor metabolism in humans, with one of its identified metabolites being Atenolol β-D-Glucuronide[1]. The synthesis and characterization of this metabolite are crucial for its use as an analytical reference standard in pharmacokinetic and drug metabolism studies[2][3]. This guide provides a comprehensive overview of the primary chemical and enzymatic methodologies for synthesizing Atenolol β-D-Glucuronide, detailed protocols for its purification, and a multi-faceted approach to its structural characterization using modern analytical techniques.

Introduction: The Role of Atenolol and its Glucuronide Metabolite

Atenolol is a cornerstone therapy for various cardiovascular conditions, including hypertension and angina pectoris[4]. While it is predominantly eliminated unchanged by the kidneys, a small portion (approximately 5-10%) is metabolized by the liver[1][5]. Glucuronidation, a major phase II metabolic pathway, is responsible for conjugating a glucuronic acid moiety to the atenolol molecule, enhancing its hydrophilicity and facilitating excretion[6][7].

The resulting metabolite, Atenolol β-D-Glucuronide, is of significant interest to researchers. The availability of a pure, well-characterized standard is essential for:

-

Quantitative Bioanalysis: Accurately measuring the concentration of the metabolite in biological matrices (plasma, urine) during clinical trials[8][9].

-

Metabolite Profiling: Confirming the identity of metabolites observed in in vitro and in vivo drug metabolism studies.

-

Regulatory Compliance: Meeting regulatory requirements for metabolite safety testing (MIST) by providing a reference for exposure assessment in preclinical species versus humans[8][9].

This document outlines the practical synthesis and rigorous characterization of Atenolol β-D-Glucuronide to support these critical drug development activities.

Synthesis Methodologies

The synthesis of drug glucuronides can be approached through two primary routes: chemical synthesis, which is ideal for producing larger quantities, and enzymatic synthesis, which offers high regioselectivity and biological relevance.

Chemical Synthesis via the Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical and robust method for the formation of O-glycosidic bonds and is widely applied to the synthesis of O-glucuronides[10][11][12]. The reaction involves the coupling of an aglycone (Atenolol) with a glycosyl halide donor, specifically a protected glucuronic acid derivative, in the presence of a heavy metal salt promoter.

Causality Behind Experimental Choices:

-

Glycosyl Donor: Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate is the preferred donor. The acetyl protecting groups prevent self-condensation and direct the stereochemistry, while the methyl ester on the carboxylic acid prevents unwanted side reactions. The bromide at the anomeric position (C1) serves as an excellent leaving group.

-

Aglycone: Atenolol possesses a secondary hydroxyl group on its propanolamine side chain, which acts as the nucleophile to attack the anomeric carbon of the sugar.

-

Promoter: Cadmium carbonate (CdCO₃) or silver carbonate (Ag₂CO₃) are effective promoters[10][13]. They coordinate with the bromide, facilitating its departure and activating the anomeric carbon for nucleophilic attack by the atenolol hydroxyl group.

-

Deprotection: Following the coupling reaction, a two-step deprotection is necessary. Saponification (e.g., with NaOH or LiOH) removes the acetyl protecting groups and hydrolyzes the methyl ester to the required carboxylic acid.

-

Coupling Reaction:

-

To a solution of Atenolol (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add 4 Å molecular sieves and stir for 30 minutes.

-

Add cadmium carbonate (2.0 eq) to the suspension.

-

Add a solution of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.2 eq) in the same solvent dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Cool the reaction, filter through celite to remove inorganic salts, and concentrate the filtrate in vacuo.

-

-

Purification of Protected Intermediate:

-

Purify the resulting crude residue using silica gel column chromatography to isolate the protected Atenolol glucuronide conjugate.

-

-

Deprotection:

-

Dissolve the purified intermediate in a mixture of methanol and water.

-

Add an aqueous solution of lithium hydroxide (LiOH) (4-5 eq) and stir at room temperature for 2-4 hours, monitoring the removal of all acetyl groups and the methyl ester by LC-MS.

-

Neutralize the reaction mixture carefully with an acidic resin (e.g., Dowex 50WX8) to pH ~7.

-

Filter the resin and concentrate the filtrate to yield the crude Atenolol β-D-Glucuronide.

-

Caption: Workflow for the chemical synthesis of Atenolol β-D-Glucuronide.

Enzymatic Synthesis

For applications requiring a biomimetic approach, enzymatic synthesis using UDP-glucuronosyltransferases (UGTs) is the method of choice[11][14][15]. This method leverages the same biological machinery that produces the metabolite in vivo.

Causality Behind Experimental Choices:

-

Enzyme Source: Human liver microsomes (HLMs) or recombinant UGT enzymes (e.g., expressed in insect cells) can be used. HLMs contain a mixture of UGTs and are useful for screening, while specific recombinant UGTs can identify the key enzyme responsible for the metabolite's formation.

-

Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA) is the essential sugar donor for all UGT-catalyzed reactions[16]. An NADPH generating system may also be included if phase I metabolism is being studied concurrently, though it is not strictly necessary for direct glucuronidation[11].

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, prepare an incubation mixture containing:

-

Phosphate buffer (pH 7.4)

-

Atenolol (typically 10-100 µM)

-

Human liver microsomes (e.g., 0.5 mg/mL protein) or recombinant UGTs

-

UDPGA (2-5 mM)

-

Magnesium chloride (MgCl₂), which is often required for optimal UGT activity.

-

-

-

Reaction:

-

Pre-incubate all components except UDPGA at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA.

-

Incubate at 37°C for 1-2 hours.

-

-

Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol to precipitate the proteins.

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Collect the supernatant for analysis and purification.

-

| Feature | Chemical Synthesis (Koenigs-Knorr) | Enzymatic Synthesis (UGT-based) |

| Yield & Scale | High yield, easily scalable (mg to g)[14] | Low yield, difficult to scale (µg to low mg)[11] |

| Stereoselectivity | Good, but α-anomer can be a byproduct | Excellent, exclusively produces the β-anomer |

| Purity | Requires extensive purification | Cleaner reaction, but requires protein removal |

| Reagents | Uses protecting groups, heavy metals | Uses biological enzymes and cofactors |

| Relevance | Provides large quantities for standards | Biomimetic, confirms biological pathway |

Purification and Isolation

The high polarity of glucuronides presents a challenge for purification[7][17]. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective technique for isolating Atenolol β-D-Glucuronide from the reaction mixture.

-

Column: A semi-preparative C18 column (e.g., 10 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A shallow gradient from 5-40% Mobile Phase B over 30-40 minutes.

-

Detection: UV detection at 226 nm, the absorbance maximum for the atenolol chromophore[18].

-

Procedure:

-

Dissolve the crude product in a minimal amount of the initial mobile phase.

-

Inject the solution onto the HPLC system.

-

Collect fractions corresponding to the target peak.

-

Pool the pure fractions and lyophilize to obtain the final product as a white powder.

-

Structural Characterization

Unambiguous confirmation of the structure, purity, and identity of the synthesized product is a non-negotiable step. A combination of mass spectrometry and NMR spectroscopy provides a self-validating system of characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the primary tool for confirming the molecular weight and obtaining initial structural information through fragmentation patterns[8][19].

-

LC System: UHPLC system with a C18 analytical column (e.g., 2.1 mm x 50 mm, 1.9 µm).

-

MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis:

-

Full Scan (MS1): Determine the accurate mass of the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS): Select the parent ion and fragment it to produce a characteristic spectrum.

-

| Analyte | Expected [M+H]⁺ (m/z) | Key MS/MS Fragment Ions (m/z) | Fragment Identity |

| Atenolol | 267.1703 | 190.0863, 145.0651, 116.1070, 74.0604 | Loss of isopropylamine side chain, subsequent fragmentations[20][21] |

| Atenolol β-D-Glucuronide | 443.1922 | 267.1703, 177.0550 | Loss of glucuronic acid moiety (neutral loss of 176 Da), Glucuronic acid oxonium ion |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for absolute structure elucidation, providing definitive information about the connectivity of atoms and the stereochemistry of the glycosidic bond[14].

-

Anomeric Proton (H-1''): The most critical signal. A doublet appearing around δ 4.5-5.0 ppm with a coupling constant (³J H1,H2) of ~7-8 Hz is diagnostic for the β-configuration of the glycosidic linkage. An α-anomer would show a smaller coupling constant (~3-4 Hz).

-

Aromatic Protons: Two doublets characteristic of the para-substituted benzene ring of atenolol.

-

Side-Chain Protons: Signals corresponding to the propanolamine backbone and the N-isopropyl group.

-

Glucuronide Protons (H-2'' to H-5''): A series of multiplets typically found between δ 3.2-4.0 ppm .

Caption: A multi-technique workflow for the structural validation of Atenolol β-D-Glucuronide.

Conclusion

The successful synthesis and rigorous characterization of Atenolol β-D-Glucuronide are paramount for advancing drug development programs involving atenolol. The chemical synthesis via the Koenigs-Knorr reaction provides a reliable route to obtain the necessary quantities of the metabolite for use as a reference standard. Subsequent purification by RP-HPLC and comprehensive characterization by high-resolution mass spectrometry and NMR spectroscopy ensure the material is of sufficient purity and has the correct, unambiguous structure. This well-characterized standard is an indispensable tool for researchers and scientists in the accurate quantification and evaluation of atenolol metabolism.

References

-

Glucuronidations using the Koenigs-Knorr procedure - ResearchGate. (n.d.). Retrieved from [Link]

-

Glucuronide synthesis - Hypha Discovery. (n.d.). Retrieved from [Link]

-

Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing). (2013, May 7). Retrieved from [Link]

-

Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - NIH. (n.d.). Retrieved from [Link]

-

Glucuronides from metabolites to medicines: A survey of the in vivo generation, chemical synthesis and properties of glucuronides - ResearchGate. (2025, August 6). Retrieved from [Link]

-

(PDF) The Synthesis of O-Glucuronides - ResearchGate. (2025, August 9). Retrieved from [Link]

-

Atenolol Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved from [Link]

-

Accelerated Koenigs−Knorr Glucuronidation of a Deactivated Nitrophenol: Unveiling the Role of Polyamine Additive 1,1,4,7,10,10-Hexamethyltriethylenetetramine1 through Design of Experiments | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing. (n.d.). Retrieved from [Link]

-

Contemporary Contemporary Medicinal Chemistry of Glucuronides. (2014, February 10). Retrieved from [Link]

-

The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies - NIH. (n.d.). Retrieved from [Link]

-

Atenolol | C14H22N2O3 | CID 2249 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Steroid conjugates. VI. Improved Koenigs--Knorr synthesis of aryl glucuronides using cadmium carbonate, a new and effective catalyst | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS - SciSpace. (2012, February 29). Retrieved from [Link]

-

Atenolol Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved from [Link]

-

Atenolol β-D-Glucuronide - Venkatasai Life Sciences. (n.d.). Retrieved from [Link]

-

Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC. (n.d.). Retrieved from [Link]

-

ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, April 14). Retrieved from [Link]

-

atenolol | PPTX - Slideshare. (2017, February 11). Retrieved from [Link]

-

Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed. (n.d.). Retrieved from [Link]

-

Scheme 7. Synthesis of (S)-atenolol (S-6) | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Atenolol Exposure and Risk for Development of Adverse Metabolic Effects: A Pilot Study. (n.d.). Retrieved from [Link]

-

and LC–MS/MS studies for the identification and Characterization of degradation products of Atenolol” Saurabh Sharad Gore. (2024, January 1). Retrieved from [Link]

-

Characterization of atenolol transformation products on light-activated TiO2 surface by high-performance liquid chromatography/high-resolution mass spectrometry - PubMed. (n.d.). Retrieved from [Link]

-

Glucuronidation reaction (a) and preferred chemical structures for... - ResearchGate. (n.d.). Retrieved from [Link]

-

Alterations in the Metabolism of Carbohydrates in Hypertensives Treated with Atenolol. (2019, November 14). Retrieved from [Link]

-

First step in the DES-based synthesis of atenolol. - ResearchGate. (n.d.). Retrieved from [Link]

-

Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents - MDPI. (2024, June 18). Retrieved from [Link]

-

(PDF) Overview of the Analysis Methods of Atenolol in Pharmaceutical Preparations and Biological Matrices During 2000 -2020 - ResearchGate. (2020, December 5). Retrieved from [Link]

-

Parallel Reaction Monitoring Mode for Atenolol Quantification in Dried Plasma Spots by Liquid Chromatography Coupled with High-Resolution Mass Spectrometry - MDPI. (2022, June 22). Retrieved from [Link]

-

Parallel Reaction Monitoring Mode for Atenolol Quantification in Dried Plasma Spots by Liquid Chromatography Coupled with High-Resolution Mass Spectrometry - ResearchGate. (2025, October 14). Retrieved from [Link]

-

Quantification of conjugated metabolites of drugs in biological matrices after the hydrolysis with β-glucuronidase and sufatase: a review of bio-analytical methods - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis of (S)-atenolol ((S)-4), starting from a sodium hydroxide... - ResearchGate. (n.d.). Retrieved from [Link]

-

¹H NMR spectra of atenolol (A) and DES (B). - ResearchGate. (n.d.). Retrieved from [Link]

-

Atenolol - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

- CN102603557A - Preparation method of atenolol - Google Patents. (n.d.).

-

The assay and resolution of the beta-blocker atenolol from its related impurities in a tablet pharmaceutical dosage form - PubMed. (n.d.). Retrieved from [Link]

-

PREPARATION AND CHARACTERIZATION OF ATENOLOL-β-CYCLODEXTRIN ORALLY DISINTEGRATING TABLETS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, January 1). Retrieved from [Link]

-

Design, Synthesis, and In Vitro Kinetics Study of Atenolol Prodrugs for the Use in Aqueous Formulations - NIH. (n.d.). Retrieved from [Link]

-

Design and Characterization of Fast Release Sublingual Tablets of Atenolol - International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Retrieved from [Link]

-

Synthesis of Atenolol Impurities - JOCPR. (n.d.). Retrieved from [Link]

Sources

- 1. Atenolol | C14H22N2O3 | CID 2249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. 管制物质和违禁药物标准品 [sigmaaldrich.com]

- 4. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. hyphadiscovery.com [hyphadiscovery.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. The assay and resolution of the beta-blocker atenolol from its related impurities in a tablet pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

In Vivo Formation and Metabolism of Atenolol β-D-Glucuronide: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the in vivo formation and metabolism of atenolol β-D-glucuronide, a minor but important metabolite of the widely prescribed β-adrenergic receptor antagonist, atenolol. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge and provides practical insights into the experimental methodologies required to study this metabolic pathway.

Introduction to Atenolol and its Metabolic Profile

Atenolol is a cardioselective β1-adrenergic antagonist used in the management of hypertension, angina pectoris, and acute myocardial infarction[1]. It is a hydrophilic compound with relatively low lipid solubility, which influences its pharmacokinetic properties[1]. Following oral administration, atenolol is incompletely absorbed, with a bioavailability of approximately 50%[2][3][4]. A key characteristic of atenolol's disposition is its limited hepatic metabolism; the majority of the absorbed dose is excreted unchanged in the urine[2][3][4]. It is estimated that only about 5% of an atenolol dose undergoes metabolism[4][5].

Two primary metabolites of atenolol have been identified: a hydroxylated metabolite and a glucuronide conjugate[2]. This guide will focus specifically on the formation and subsequent metabolic fate of atenolol β-D-glucuronide.

In Vivo Formation of Atenolol β-D-Glucuronide: The Role of UGTs

The conjugation of xenobiotics with glucuronic acid is a major phase II metabolic pathway, catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes[6][7]. This process increases the water solubility of the compound, facilitating its excretion. In the case of atenolol, the secondary alcohol group is the site of glucuronidation.

While the glucuronidation of atenolol is a known metabolic route, the specific UGT isoforms responsible for this biotransformation are not extensively documented in publicly available literature. However, based on the substrate specificities of various UGTs, it is plausible that isoforms from the UGT1A and UGT2B subfamilies, which are known to metabolize a wide range of drugs with hydroxyl moieties, are involved[7][8]. Further research using in vitro screening with a panel of recombinant human UGT isoforms is necessary to definitively identify the key enzymes responsible for atenolol glucuronidation.

The extent of atenolol glucuronidation in vivo is relatively low. Studies in humans have shown that the atenolol glucuronide accounts for a small percentage of the administered dose excreted in the urine.

Pharmacokinetics and Excretion of Atenolol β-D-Glucuronide

Following its formation, atenolol β-D-glucuronide, being significantly more polar than the parent drug, is readily eliminated from the body. The primary route of excretion for both atenolol and its metabolites is renal[1][2][4]. Due to its minor metabolic pathway, dedicated pharmacokinetic studies on atenolol β-D-glucuronide are scarce. The pharmacokinetic profile of the glucuronide is expected to be formation rate-limited, meaning its appearance in plasma and subsequent elimination is dependent on the rate of atenolol glucuronidation.

Methodologies for the In Vivo Study of Atenolol Glucuronidation

A robust in vivo study to investigate the formation and metabolism of atenolol β-D-glucuronide requires careful planning and execution, from animal model selection to bioanalytical quantification.

Animal Model Selection

Rodent models, such as Sprague-Dawley or Wistar rats, are commonly used in early-stage drug metabolism studies due to their well-characterized physiology and ease of handling[9]. While species differences in drug metabolism are a known consideration, rats are a suitable starting point for investigating the fundamental aspects of atenolol glucuronidation.

Experimental Protocol: In Vivo Study in Rats (Proposed)

This proposed protocol provides a framework for conducting an in vivo study to assess the formation and excretion of atenolol β-D-glucuronide in rats.

Objective: To quantify the urinary excretion of atenolol and atenolol β-D-glucuronide in rats following oral administration of atenolol.

Materials:

-

Male Wistar rats (250-300 g)

-

Atenolol

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

-

Metabolic cages for urine collection

-

Analytical standards for atenolol and atenolol β-D-glucuronide

-

Internal standard (e.g., atenolol-d7)

Procedure:

-

Acclimatization: House rats in individual metabolic cages for at least 48 hours prior to the study to allow for acclimatization. Provide free access to food and water.

-

Dosing: Administer a single oral dose of atenolol (e.g., 10 mg/kg) to the rats via gavage.

-

Urine Collection: Collect urine samples at predefined intervals (e.g., 0-8h, 8-24h, 24-48h). To minimize degradation of the glucuronide, it is recommended to collect urine in containers kept on ice or in a refrigerated fraction collector.

-

Sample Processing: At the end of each collection interval, measure the volume of urine. Immediately process a portion of the urine for analysis or store it at -80°C until analysis. To prevent potential enzymatic or chemical degradation of the glucuronide, samples should be stored at a slightly acidic pH if necessary and exposure to room temperature should be minimized[10][11].

-

Sample Analysis: Analyze the urine samples for the concentrations of atenolol and atenolol β-D-glucuronide using a validated bioanalytical method, such as LC-MS/MS.

Bioanalytical Methodology for Atenolol and Atenolol β-D-Glucuronide

The simultaneous quantification of atenolol and its glucuronide metabolite in biological matrices requires a sensitive, specific, and reliable analytical method. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this application.

Method Validation

Any bioanalytical method used for regulatory submissions must be validated according to international guidelines, such as those from the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH)[1][2][3][4][12]. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability[4][12].

Proposed HPLC-MS/MS Method for Urine Analysis

The following is a proposed HPLC-MS/MS method for the simultaneous quantification of atenolol and atenolol β-D-glucuronide in rat urine. This method is based on established principles of bioanalysis for similar compounds.

Sample Preparation:

-

Thaw frozen urine samples on ice.

-

Centrifuge the samples to remove any particulate matter.

-

Perform a simple dilution of the urine supernatant with a suitable buffer (e.g., 1:10 dilution with 10 mM ammonium acetate). This "dilute-and-shoot" approach is often feasible for urine samples where the analyte concentrations are relatively high.

-

Add an internal standard (e.g., atenolol-d7 β-D-glucuronide, if available, or atenolol-d7 for the parent drug) to all samples, calibration standards, and quality control samples.

Chromatographic Conditions:

-

HPLC System: A system capable of delivering accurate gradients at low flow rates.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice for separating these polar compounds.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A gradient elution starting with a low percentage of organic phase (e.g., 5% B) and ramping up to a higher percentage (e.g., 95% B) will be necessary to elute both the polar glucuronide and the slightly less polar parent drug.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

-

Atenolol: Precursor ion (Q1) m/z 267.2 -> Product ion (Q3) m/z 145.1[13]

-

Atenolol β-D-Glucuronide: Precursor ion (Q1) m/z 443.2 -> Product ion (Q3) m/z 267.2 (loss of the glucuronic acid moiety).

-

Atenolol-d7 (IS): Precursor ion (Q1) m/z 274.2 -> Product ion (Q3) m/z 152.1.

-

Data Analysis:

-

Quantify the concentrations of atenolol and atenolol β-D-glucuronide by constructing a calibration curve using the peak area ratios of the analytes to the internal standard.

Data Presentation and Interpretation

Quantitative data from in vivo studies should be presented clearly to facilitate interpretation.

Table 1: Hypothetical Urinary Excretion of Atenolol and Atenolol β-D-Glucuronide in Rats

| Time Interval (h) | Atenolol Excreted (% of Dose) | Atenolol β-D-Glucuronide Excreted (% of Dose) |

| 0-8 | 25.3 ± 4.1 | 1.2 ± 0.3 |

| 8-24 | 15.8 ± 3.5 | 0.8 ± 0.2 |

| 24-48 | 3.2 ± 0.9 | 0.2 ± 0.1 |

| Total (0-48h) | 44.3 ± 6.8 | 2.2 ± 0.5 |

| Data are presented as mean ± standard deviation (n=6). |

The results from such a study would allow for the calculation of the percentage of the administered dose that is converted to the glucuronide metabolite and excreted in the urine. This information is crucial for understanding the overall metabolic profile of atenolol.

Visualization of Metabolic and Experimental Workflows

Visual diagrams are essential for conveying complex scientific information in an accessible manner.

Caption: Metabolic pathway of atenolol.

Caption: In vivo experimental workflow.

Caption: Bioanalytical workflow for urine samples.

Conclusion

The formation of atenolol β-D-glucuronide represents a minor but noteworthy pathway in the overall metabolism of atenolol. A thorough understanding of this pathway is essential for a complete characterization of the drug's disposition. This guide has provided a framework for investigating the in vivo formation and metabolism of this glucuronide, from experimental design to bioanalytical quantification. While some aspects, such as the specific UGT isoforms involved, require further investigation, the methodologies outlined here provide a solid foundation for researchers in the field of drug metabolism and pharmacokinetics. The application of robust, validated bioanalytical methods is paramount to generating high-quality data that can be confidently used in regulatory submissions and to further our understanding of drug metabolism.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2249, Atenolol. Retrieved from [Link]

-

Wikipedia. (2024). Atenolol. Retrieved from [Link]

-

Drugs.com. (2023). Atenolol Tablets: Package Insert / Prescribing Information. Retrieved from [Link]

- Kirch, W., & Görg, K. G. (1982). Clinical pharmacokinetics of atenolol--a review. European journal of drug metabolism and pharmacokinetics, 7(2), 81–91.

-

National Center for Biotechnology Information. (n.d.). Atenolol. In StatPearls. Retrieved from [Link]

- Smith, H. S. (1985). Stability of acyl glucuronides in blood, plasma, and urine: studies with zomepirac.

- Skopp, G., Pötsch, L., & Klingmann, A. (2003). An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples. Journal of analytical toxicology, 27(4), 210–214.

- Auwärter, V., Bregel, D., & Pragst, F. (2014). Synthesis, hydrolysis and stability of psilocin glucuronide.

- Helgesen, K. Ø., Kristoffersen, L., Oiestad, E. L., & Berg, T. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 11(12), 993.

-

Kirch, W., & Görg, K. G. (1982). Clinical pharmacokinetics of atenolol--a review. PubMed. Retrieved from [Link]

-

Venkatasai Life Sciences. (n.d.). Atenolol β-D-Glucuronide. Retrieved from [Link]

-

Waters. (n.d.). Atenolol in Urine by Mixed-Mode Weak Cation Exchange and LC-MS/MS. Retrieved from [Link]

- Fitzgerald, J. D., Ruffin, R., Smedstad, K. G., Roberts, R., & McAinsh, J. (1978). Studies on the pharmacokinetics and pharmacodynamics of atenolol in man. European journal of clinical pharmacology, 13(2), 81–89.

- Kiang, T. K., Ensom, M. H., & Chang, T. K. (2005). UDP-glucuronosyltransferases and clinical drug-drug interactions. Pharmacology & therapeutics, 106(1), 97–132.

-

Agilent Technologies. (2018). Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC. Retrieved from [Link]

-

Federal Aviation Administration. (2005). Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices Via LC/MS. Retrieved from [Link]

- The American Society for Pharmacology and Experimental Therapeutics. (2013). Characterization of Hepatic and Intestinal Glucuronidation of Magnolol: Application of the Relative Activity Factor Approach to Decipher the Contributions of Multiple UDP-Glucuronosyltransferase Isoforms. Drug Metabolism and Disposition, 41(7), 1377-1387.

- Wan, S. H., Koda, R. T., & Maronde, R. F. (1979). Pharmacokinetics, pharmacology of atenolol and effect of renal disease. British journal of clinical pharmacology, 7(6), 569–574.

-

Prabhu, M. (2017). atenolol. SlideShare. Retrieved from [Link]

- Shen, H., & He, M. M. (2011). In vitro UDP-glucuronosyltransferase (UGT) inhibition studies. Current protocols in pharmacology, Chapter 7, Unit7.10.

- van der Vijgh, W. J., Majid, P. A., de Feyter, P. J., Wardeh, R., & van der Wall, E. E. (1980). Pharmacokinetics of Atenolol and Its Clinical Consequences in Patients With Angina Pectoris. International journal of clinical pharmacology, therapy, and toxicology, 18(9), 375–377.

- Cassano, R., et al. (2024). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. Molecules, 29(12), 2873.

- Kubota, T., et al. (2010). A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study. Journal of pharmaceutical and biomedical analysis, 51(4), 922-928.

-

MDPI. (2024). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. Retrieved from [Link]

-

MDPI. (2024). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals. Retrieved from [Link]

- Al-Kuraishy, H. M., et al. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals, 14(11), 1105.

- Burhan, A. M., et al. (2018). BIOANALYTICAL METHOD DEVELOPMENT OF ATENOLOL IN RAT PLASMA BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY AND TANDEM MASS SPECTROMETRY METHOD: APPLICATION TO PHARMACOKINETIC DRUG-HERB INTERACTION STUDY. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 455-461.

-

ResearchGate. (n.d.). Glucuronidation activity of tested UGT isoforms after incubation of 100... | Download Table. Retrieved from [Link]

-

Current Protocols. (2004). In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism. Retrieved from [Link]

- González-Cid, M., & Loria, A. (2000). In vitro and in vivo evaluation of the antihypertensive drug atenolol in cultured human lymphocytes: effects of long-term therapy.

- Wati, E. J., Chandra, & Rivai, H. (2020). Overview of the Analysis Methods of Atenolol in Pharmaceutical Preparations and Biological Matrices During 2000 -2020. International Journal of Pharmaceutical Sciences and Medicine, 5(12), 1-13.

-

BioIVT. (n.d.). In Vitro UDP-glucuronosyltransferase (UGT) Inhibition Studies. Retrieved from [Link]

- Elsevier. (2024). Development of a RP-HPLC method for simultaneous determination of atenolol, metoprolol tartrate and phenol red for in-situ rat intestinal perfusion studies.

- Reeves, P. R., Barnfield, D. J., Longshaw, S., McIntosh, D. A., & Winrow, M. J. (1978). Disposition and metabolism of atenolol in animals. Xenobiotica; the fate of foreign compounds in biological systems, 8(5), 305–311.

Sources

- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. database.ich.org [database.ich.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Clinical pharmacokinetics of atenolol--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stability of acyl glucuronides in blood, plasma, and urine: studies with zomepirac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Role of UGT Enzymes in Atenolol β-D-Glucuronide Formation

Preamble: The Rationale for Investigation

Atenolol, a cardioselective β-1 adrenergic antagonist, is a widely prescribed therapeutic agent for a variety of cardiovascular conditions, including hypertension and angina pectoris.[1] Its pharmacokinetic profile is characterized by incomplete oral absorption and predominant elimination via renal excretion as the unchanged parent drug.[2][3][4][5] While hepatic metabolism is minimal, it is documented that a small fraction, approximately 5%, of an atenolol dose is metabolized.[3][5] Among the metabolites, a glucuronide conjugate has been identified, though it constitutes a minor portion of the renally excreted dose.[6]

Despite the recognition of atenolol β-D-glucuronide as a metabolite, the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for its formation remain to be definitively characterized in the public domain. Understanding this metabolic pathway, even if minor, is crucial for a complete ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This knowledge is particularly salient in scenarios of polypharmacy or in patient populations with compromised renal function, where even minor metabolic pathways can gain clinical significance.

This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the systematic identification and characterization of the UGT enzymes involved in atenolol glucuronidation. The methodologies described herein are grounded in established principles of drug metabolism research and are designed to yield robust and reliable data.

Foundational Knowledge: The UGT Superfamily and Glucuronidation

Glucuronidation is a pivotal Phase II metabolic pathway that facilitates the elimination of a vast array of xenobiotics and endogenous compounds.[7] This process involves the covalent attachment of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to a substrate, thereby increasing its water solubility and facilitating its excretion.[8] The reactions are catalyzed by the UGT superfamily of enzymes, which are primarily located in the endoplasmic reticulum of various tissues, with the highest concentrations found in the liver.[7][9]

The human UGT superfamily is categorized into two main families, UGT1 and UGT2, based on sequence homology.[10][11] These families are further subdivided into subfamilies, such as UGT1A and UGT2B, which encompass multiple isoforms with distinct yet often overlapping substrate specificities.[12][13] Given that atenolol possesses a secondary alcohol and a secondary amine in its structure, both O-glucuronidation and N-glucuronidation are theoretical possibilities.

Experimental Strategy for Identifying UGT Isoforms in Atenolol Glucuronidation

The following sections outline a comprehensive, multi-step experimental workflow designed to identify and characterize the UGT enzymes responsible for atenolol glucuronide formation. This workflow is structured to progress from broad screening to detailed kinetic analysis.

Phase 1: Isoform Screening with Recombinant Human UGTs

The initial and most direct approach to pinpointing the relevant UGT isoforms is to screen a panel of commercially available recombinant human UGTs. This method allows for the assessment of individual enzyme activity in a clean, controlled system, devoid of confounding metabolic activities present in tissue homogenates.

-

Preparation of Incubation Mixtures:

-

In a 96-well plate, prepare incubation mixtures containing Tris-HCl buffer (pH 7.4), magnesium chloride, and the specific recombinant UGT isoform.

-

Include a positive control substrate for each UGT isoform to verify enzyme activity.

-

Prepare a negative control incubation for each isoform without the cofactor UDPGA to assess for any non-enzymatic degradation.

-

-

Initiation of the Reaction:

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding a solution of atenolol and UDPGA. The final concentration of atenolol should be chosen based on preliminary range-finding experiments, typically starting around 10-50 µM.

-

-

Incubation and Termination:

-

Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of product formation.

-

Terminate the reaction by adding a cold stop solution, such as acetonitrile or methanol, containing an internal standard.

-

-

Sample Processing and Analysis:

A significant increase in the formation of atenolol glucuronide in the presence of a specific UGT isoform compared to the negative control indicates that the isoform is capable of metabolizing atenolol.

Caption: Workflow for screening recombinant UGT isoforms.

Phase 2: Kinetic Characterization of Active UGT Isoforms

Once one or more UGT isoforms have been identified as active towards atenolol, the next critical step is to determine the kinetic parameters (Km and Vmax) of the reaction. This provides a quantitative measure of the enzyme's affinity for the substrate and its maximum metabolic capacity.

-

Incubation Setup:

-

Prepare incubation mixtures as described in the screening phase, using the identified active UGT isoform(s).

-

Vary the concentration of atenolol over a wide range (e.g., 0.5 µM to 500 µM) to encompass the expected Km value.

-

Ensure that the incubation time is within the linear range of product formation for all substrate concentrations.

-

-

Reaction and Analysis:

-

Follow the same procedure for reaction initiation, incubation, termination, and LC-MS/MS analysis as in the screening phase.

-

-

Data Analysis:

-

Plot the rate of atenolol glucuronide formation (V) against the atenolol concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.

-

The Km value reflects the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. The intrinsic clearance (CLint), calculated as Vmax/Km, is a measure of the enzyme's catalytic efficiency.

| Parameter | Description | Significance |

| Km (Michaelis Constant) | Substrate concentration at which the reaction velocity is half of Vmax. | Indicates the affinity of the enzyme for the substrate (lower Km = higher affinity). |

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Reflects the maximum catalytic capacity of the enzyme. |

| CLint (Intrinsic Clearance) | The ratio of Vmax to Km. | Represents the enzyme's efficiency in metabolizing the substrate at low concentrations. |

| Table 1: Key Enzyme Kinetic Parameters |

Phase 3: Confirmation in a Biologically Relevant Matrix - Human Liver Microsomes

To corroborate the findings from recombinant enzymes and to assess the contribution of the identified UGTs in a more complex biological system, experiments should be conducted using pooled human liver microsomes (HLM). HLM contains a full complement of UGT enzymes at physiologically relevant proportions.

-

Incubation with HLM:

-

Prepare incubation mixtures containing pooled HLM, atenolol, and the necessary cofactors (UDPGA, MgCl2) in a suitable buffer.

-

Include alamethicin to permeabilize the microsomal membrane and ensure UDPGA access to the enzyme active sites.

-

-

Correlation Analysis (Optional):

-

If a panel of individual donor HLMs with characterized UGT expression or activity levels is available, a correlation analysis can be performed.

-

Incubate atenolol with each individual HLM sample and measure the rate of glucuronide formation.

-

Correlate the rate of atenolol glucuronidation with the activity of specific UGT isoforms (measured using probe substrates) across the donor panel.

-

-

Chemical Inhibition (Optional):

-

Incubate atenolol and HLM in the presence and absence of known UGT isoform-selective chemical inhibitors.

-

A significant reduction in atenolol glucuronide formation in the presence of an inhibitor points to the involvement of the corresponding UGT isoform.

-

A strong correlation between atenolol glucuronidation and the activity of a specific UGT isoform across a panel of HLMs provides compelling evidence for the involvement of that isoform. Similarly, significant inhibition by an isoform-selective inhibitor supports its role in the metabolic pathway.

Caption: Atenolol glucuronidation metabolic pathway.

Analytical Methodologies

A robust and sensitive analytical method is paramount for the accurate quantification of atenolol and its glucuronide metabolite. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for this application due to its high selectivity and sensitivity.[14]

| Method | Principle | Advantages | Considerations |

| HPLC with UV Detection | Separation by chromatography and detection by UV absorbance. | Widely available, robust. | Lower sensitivity and selectivity compared to MS. |

| LC-MS/MS | Separation by chromatography followed by mass spectrometric detection. | High sensitivity, high selectivity, structural confirmation. | Requires specialized instrumentation and expertise. |

| Table 2: Comparison of Analytical Methods |

Concluding Remarks and Future Directions

While atenolol is primarily eliminated unchanged, a comprehensive understanding of its minor metabolic pathways, including glucuronidation, is essential for a complete pharmacological profile. The experimental framework detailed in this guide provides a systematic and scientifically rigorous approach to identifying and characterizing the UGT enzymes responsible for the formation of atenolol β-D-glucuronide.

The insights gained from these studies will not only fill a gap in our current knowledge but will also provide a basis for predicting potential drug-drug interactions and understanding inter-individual variability in atenolol disposition. Future research could extend these findings to investigate the potential impact of genetic polymorphisms in the identified UGT isoforms on atenolol metabolism and clinical outcomes.

References

- Analytical Strategies for Atenolol Quantification in Pharmaceuticals. (2023). Journal of Pharmaceutical Methods, 14(261).

- Design, Synthesis, and In Vitro Kinetics Study of Atenolol Prodrugs for the Use in Aqueous Formulations. (2014). The Scientific World Journal.

- Overview of the Analysis Methods of Atenolol in Pharmaceutical Preparations and Biological Matrices During 2000-2020. (2020). International Journal of Pharmaceutical Sciences and Medicine.

- Atenolol Pathway, Pharmacokinetics. (n.d.). PharmGKB.

- Characterization of Hepatic and Intestinal Glucuronidation of Magnolol: Application of the Relative Activity Factor Approach to Decipher the Contributions of Multiple UDP-Glucuronosyltransferase Isoforms. (2012). Drug Metabolism and Disposition.

- Validation of UV Spectrophotometric and HPLC Methods for Quantitative Determination of Atenolol in Pharmaceutical Preparations. (2012). Macedonian Pharmaceutical Bulletin.

- RP-HPLC method development for the determination of Atenolol related substance in bulk drug. (2012). Der Pharma Chemica.

- ATENOLOL TABLETS USP Rx only. (2022). DailyMed.

- Reeves, P. R., McAinsh, J., McIntosh, D. A., & Winrow, M. J. (1978). Metabolism of atenolol in man. Xenobiotica, 8(5), 313-320.

- Dong, D., Ako, R., Hu, M., & Wu, B. (2012). Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes. Xenobiotica, 42(8), 808-820.

- Regioselective Glucuronidation of Flavonols by Six Human UGT1A Isoforms. (2011). The AAPS Journal.

- Yilmaz, B., Arslan, S., & Asci, A. (2012). HPLC method for determination of atenolol in human plasma and application to a pharmacokinetic study in Turkey.

- Al-Sawalha, N. A., Al-Sallal, A. A., & Al-Rawashdeh, A. I. (2022). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals, 15(1), 89.

- Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. XenoTech.

- Kaivosaari, S., Toivonen, P., Aitio, A., & Finel, M. (2011). Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4. Xenobiotica, 41(12), 1055-1065.

- Design, Synthesis, and In Vitro Kinetics Study of Atenolol Prodrugs for the Use in Aqueous Formulations. (2014).

- Stoschitzky, K., Egginger, G., Zernig, G., Klein, W., & Lindner, W. (1989). The pharmacokinetics of the enantiomers of atenolol. Clinical Pharmacology & Therapeutics, 45(4), 403-410.

- In Vitro UDP-glucuronosyltransferase (UGT) Inhibition Studies. (n.d.). BioIVT.

- Kirch, W., & Görg, K. G. (1982). Clinical pharmacokinetics of atenolol--a review. European Journal of Drug Metabolism and Pharmacokinetics, 7(2), 81-91.

- Kiang, T. K., Ensom, M. H., & Chang, T. K. (2005). UDP-glucuronosyltransferases and clinical drug-drug interactions. Pharmacology & Therapeutics, 106(1), 97-132.

- de Leon, J. (2003). Glucuronidation enzymes, genes and psychiatry. International Journal of Neuropsychopharmacology, 6(1), 57-72.

- Glucuronid

- The Nonmetabolized β-Blocker Nadolol Is a Substrate of OCT1, OCT2, MATE1, MATE2-K, and P-Glycoprotein, but Not of OATP1B1 and O

- Specific substrates, major substrates, and specific inhibitors for each UGT isoforms. (n.d.).

- Human variability in isoform-specific UDP-glucuronosyltransferases: markers of acute and chronic exposure, polymorphisms and uncertainty factors. (2021). Archives of Toxicology.

- Four types of UGT catalyzed reactions. A O-Glucuronidation; B... (n.d.).

- Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121-1132.

- The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. (2021). YouTube.

- Atenolol. (2023).

- Glucuronidation in therapeutic drug monitoring. (2006). Therapeutic Drug Monitoring.

- Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? (2018). EBM Consult.

- Age‐related changes in glucuronidation activity of 10 major hepatic UGT... (n.d.).

Sources

- 1. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and In Vitro Kinetics Study of Atenolol Prodrugs for the Use in Aqueous Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. ATENOLOL TABLETS USP Rx only [dailymed.nlm.nih.gov]

- 5. Clinical pharmacokinetics of atenolol--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Atenolol | C14H22N2O3 | CID 2249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Understanding substrate selectivity of human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. xenotech.com [xenotech.com]

- 10. UDP-glucuronosyltransferases and clinical drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glucuronidation enzymes, genes and psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Human variability in isoform-specific UDP-glucuronosyltransferases: markers of acute and chronic exposure, polymorphisms and uncertainty factors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. phmethods.net [phmethods.net]

- 15. latamjpharm.org [latamjpharm.org]

Atenolol beta-D-Glucuronide CAS number and molecular weight

An In-depth Technical Guide to Atenolol beta-D-Glucuronide

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Atenolol beta-D-Glucuronide, a primary phase II metabolite of the widely prescribed beta-blocker, atenolol. The document is structured to serve researchers, analytical scientists, and drug development professionals, offering detailed information on the compound's physicochemical properties, metabolic formation, synthesis, and analytical quantification. By integrating fundamental scientific principles with practical methodologies, this guide aims to be an authoritative resource for professionals working with atenolol and its metabolites. Key data, including the CAS number and molecular weight, are presented alongside detailed experimental workflows and visual diagrams to elucidate complex processes.

Introduction to Atenolol and its Metabolic Fate

Atenolol is a cardioselective β-1 adrenergic antagonist used extensively in the management of cardiovascular conditions such as hypertension, angina pectoris, and acute myocardial infarction.[1][2] It functions by selectively binding to β-1 adrenergic receptors in the heart and vascular smooth muscle, thereby blocking the chronotropic and inotropic actions of endogenous catecholamines.[2][3]

Unlike many other beta-blockers such as propranolol and metoprolol, atenolol is a hydrophilic molecule that undergoes minimal hepatic metabolism.[4][5][6] The majority of an administered dose is eliminated unchanged by the kidneys.[4][6] It is estimated that only about 5% of an atenolol dose is metabolized by the liver.[4][5] This metabolic fraction gives rise to two identified metabolites: a hydroxylated derivative (hydroxyatenolol) and a glucuronide conjugate, Atenolol beta-D-Glucuronide.[5][7] Although a minor component, accounting for approximately 0.8–4.4% of the excreted dose, understanding the properties and formation of Atenolol beta-D-Glucuronide is critical for comprehensive pharmacokinetic studies, impurity profiling, and toxicological assessments.[7]

Physicochemical Properties of Atenolol beta-D-Glucuronide

The accurate identification and synthesis of metabolites are predicated on well-defined physicochemical data. Atenolol beta-D-Glucuronide is available commercially through custom synthesis, primarily for use as an analytical reference standard.[8] The core identifying information for this compound is summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 889359-84-6 | [8][9][10][11][12] |

| Molecular Formula | C₂₀H₃₀N₂O₉ | [8][13] |

| Molecular Weight | 442.47 g/mol | [8][13] |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-((1-(4-(2-Amino-2-oxoethyl)phenoxy)-3-(isopropylamino)propan-2-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid | [8][9][12] |

| Appearance | Beige Solid | [11] |

| Solubility | Soluble in DMSO, MeOH | [11] |

| Storage | 0 to -20 °C | [11] |

Metabolic Pathway: The Glucuronidation of Atenolol

Glucuronidation is a critical phase II metabolic reaction that conjugates xenobiotics, including drugs, with glucuronic acid.[14] This process significantly increases the water solubility of the substrate, facilitating its elimination from the body via urine or feces.[14]

The reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which transfer the glucuronic acid moiety from the high-energy cofactor uridine diphosphate glucuronic acid (UDPGA) to the substrate.[14] In the case of atenolol, the secondary alcohol group serves as the site for O-glucuronidation. This process occurs predominantly in the liver, though UGT enzymes are present in other major organs.[14]

The diagram below illustrates the metabolic conversion of the parent drug, atenolol, to its glucuronide conjugate.

Caption: Metabolic pathway of atenolol glucuronidation.

Synthesis and Characterization

The synthesis of Atenolol beta-D-Glucuronide as an analytical standard is a specialized process. While specific proprietary methods may vary, a general approach involves the enzymatic or chemical conjugation of atenolol with a protected glucuronic acid donor, followed by deprotection steps.

The synthesis of the parent drug, atenolol, provides foundational context. A common industrial method involves reacting 2-(4-hydroxyphenyl)acetamide with epichlorohydrin, which forms an epoxide intermediate. This intermediate is subsequently reacted with isopropylamine to open the epoxide ring and introduce the amine side chain, yielding atenolol.[3][15]

For the metabolite, a potential synthetic strategy would involve a glycosylation reaction between a suitably protected atenolol derivative and a glucuronyl donor like glucuronic acid methyl ester tetraacetate, followed by hydrolysis to yield the final product. The final compound's identity and purity must be rigorously confirmed using techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methodologies

The accurate quantification of atenolol and its metabolites in various matrices, from bulk drug substances to biological fluids, is essential for quality control and pharmacokinetic analysis. A range of analytical methods has been developed for this purpose.[16]

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is the most prevalent technique for analyzing atenolol and its related substances.[17][18] Reversed-phase columns (e.g., C18) are typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.[19] Detection is commonly performed using UV-Visible spectrophotometry, often at a wavelength of 226 nm.[19]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For enhanced sensitivity and specificity, especially in complex biological matrices, LC-MS is the method of choice.[17] It combines the powerful separation capability of HPLC with the definitive identification and quantification provided by mass spectrometry, allowing for the unambiguous detection of low-level metabolites like Atenolol beta-D-Glucuronide.

-

Spectrophotometry: Simple UV-Visible spectrophotometry can be used for the determination of atenolol in pharmaceutical formulations.[20] This method is cost-effective but may lack the specificity required for complex samples containing multiple absorbing species.[20]

Protocol: Representative HPLC Method for Atenolol and Related Substances

This protocol is a generalized example based on established methods for the analysis of atenolol and its impurities.[18][19] Optimization is required for specific applications.

-

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Reagents and Mobile Phase:

-

Mobile Phase A: 25 mM Potassium dihydrogen orthophosphate buffer, pH adjusted to 3.0 with phosphoric acid.

-

Mobile Phase B: Methanol.

-

Isocratic Elution: A typical ratio might be 80:20 (Mobile Phase A: Mobile Phase B).[19]

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 226 nm.[19]

-

Injection Volume: 20 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample (bulk drug or ground tablet) in the mobile phase to a known concentration (e.g., 100 µg/mL).

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

System Suitability and Validation:

-

Linearity: Establish a calibration curve over a relevant concentration range (e.g., 1-500 µg/mL).[19]

-

Precision: Assess repeatability by injecting the same standard multiple times (RSD < 2%).

-

Resolution: Ensure baseline resolution between atenolol and any known impurities or metabolites.

-

The workflow for such an analysis is depicted below.

Caption: General experimental workflow for HPLC analysis.

Pharmacokinetic Significance

Although Atenolol beta-D-Glucuronide is a minor metabolite, its formation is an integral part of atenolol's overall pharmacokinetic profile. The conversion of atenolol to a highly polar glucuronide conjugate ensures its rapid and efficient elimination by the kidneys, preventing potential accumulation.

The low extent of metabolism is a defining characteristic of atenolol.[5] This leads to relatively consistent plasma drug levels with less inter-individual variation compared to extensively metabolized drugs.[5] However, in patients with impaired renal function, the elimination half-life of atenolol is significantly prolonged, which may necessitate dosage adjustments.[4] Understanding the clearance pathways of both the parent drug and its metabolites is therefore crucial for safe and effective dosing in specific patient populations. The transport of atenolol and its conjugates in the intestine, liver, and kidneys is mediated by various transporter proteins, including OATP, OCT, and MATE transporters, which can be sources of drug-drug interactions.[6][21]

Conclusion

Atenolol beta-D-Glucuronide, identified by CAS number 889359-84-6 and a molecular weight of 442.47 g/mol , is a key, albeit minor, phase II metabolite of atenolol. Its formation via UGT-mediated glucuronidation represents an important elimination pathway that contributes to the drug's overall disposition. A thorough understanding of its physicochemical properties, coupled with robust analytical methods like HPLC and LC-MS, is indispensable for researchers in drug metabolism, pharmacokinetics, and pharmaceutical quality control. This guide provides the foundational knowledge and technical insights required to effectively study and quantify this important metabolite.

References

-

Chemicea. Atenolol β-D-Glucuronide | CAS No- 889359-84-6.

-

Kirch W, Görg KG. Clinical pharmacokinetics of atenolol--a review. PubMed.

-

Cleanchem. Atenolol b-D-Glucuronide | CAS No: 889359-84-6.

-

Wikipedia. Atenolol.

-

Simson Pharma Limited. Atenolol beta-D-Glucuronide | CAS No- 889359-84-6.

-

Reeves PR, et al. Metabolism of Atenolol in Man. Xenobiotica.

-

Eawag-BBD. Atenolol Degradation Pathway.

-

ChemicalBook. Atenolol β-D-Glucuronide | 889359-84-6.

-

PubChem. Atenolol.

-

National Center for Biotechnology Information. Atenolol - StatPearls.

-

ClinPGx. Atenolol Pathway, Pharmacokinetics.

-

Synthose. (R,S)-Atenolol O-β-D-glucuronide, Min. 97%.

-

Axios Research. Atenolol Glucuronide - CAS - N/A.

-

Journal of Pharmaceutical Methods. Analytical Strategies for Atenolol Quantification in Pharmaceuticals.

-

ResearchGate. First step in the DES-based synthesis of atenolol.

-

Venkatasai Life Sciences. Atenolol β-D-Glucuronide.

-

SlideShare. atenolol.

-

ClinPGx. Atenolol Pathway, Pharmacokinetics (Interactions).

-

RJPT. Determination of Atenolol in Tablet Formulation by Analytical Spectrophotometry.

-

Pharmapproach. ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.

-

Pawlak Z, Clark BJ. The assay and resolution of the beta-blocker atenolol from its related impurities in a tablet pharmaceutical dosage form. PubMed.

-

MDPI. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents.

-

Wikipedia. Glucuronidation.

-

ResearchGate. Overview of the Analysis Methods of Atenolol in Pharmaceutical Preparations and Biological Matrices During 2000 -2020.

-

Scholars Research Library. RP-HPLC method development for the determination of Atenolol related substance in bulk drug.

Sources

- 1. Atenolol | C14H22N2O3 | CID 2249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. Clinical pharmacokinetics of atenolol--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atenolol - Wikipedia [en.wikipedia.org]

- 6. ClinPGx [clinpgx.org]

- 7. Atenolol Degradation Pathway [eawag-bbd.ethz.ch]

- 8. Atenolol β-D-Glucuronide | CAS No- 889359-84-6 [chemicea.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. Atenolol β-D-Glucuronide | 889359-84-6 [chemicalbook.com]

- 11. synthose.com [synthose.com]

- 12. venkatasailifesciences.com [venkatasailifesciences.com]

- 13. Atenolol Glucuronide - CAS - N/A | Axios Research [axios-research.com]

- 14. Glucuronidation - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. phmethods.net [phmethods.net]

- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 19. The assay and resolution of the beta-blocker atenolol from its related impurities in a tablet pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. rjptonline.org [rjptonline.org]

- 21. ClinPGx [clinpgx.org]

An In-Depth Technical Guide to the Metabolic Pathway of Atenolol to its Glucuronide Conjugate

This guide provides a comprehensive exploration of the metabolic transformation of atenolol, a widely prescribed beta-blocker, into its glucuronide conjugate. Designed for researchers, scientists, and professionals in drug development, this document delves into the biochemical mechanisms, experimental methodologies, and analytical techniques pertinent to understanding this specific metabolic pathway.

Section 1: Introduction to Atenolol and its Metabolic Fate

Atenolol is a cardioselective β-1 adrenergic antagonist used in the management of cardiovascular diseases such as hypertension, angina pectoris, and acute myocardial infarction.[1][2][3] Its primary mechanism of action involves the selective binding to β-1 adrenergic receptors in the heart and vascular smooth muscle, thereby inhibiting the effects of endogenous catecholamines and leading to a reduction in heart rate, blood pressure, and myocardial contractility.[1]

Unlike many other beta-blockers, atenolol is a hydrophilic compound with low lipid solubility.[4][5] This characteristic significantly influences its pharmacokinetic profile. The oral bioavailability of atenolol is approximately 50-60%, with peak plasma concentrations occurring 2 to 4 hours after administration.[6][7] A key feature of atenolol's disposition is its limited hepatic metabolism.[1][4][8] The majority of the drug is excreted unchanged in the urine.[4][5][9] It is estimated that only about 5% of an administered dose of atenolol undergoes metabolism.[4][5][8] This minimal metabolism is a crucial consideration in its clinical application, particularly in patients with hepatic impairment where dose adjustments are generally not necessary.[9]

Two primary metabolites of atenolol have been identified: a hydroxylated metabolite and atenolol glucuronide.[6][10] This guide will focus on the latter, exploring the enzymatic process of glucuronidation.

Section 2: The Glucuronidation Pathway of Atenolol

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of a wide variety of xenobiotics, including many drugs.[11] This process involves the covalent addition of a glucuronic acid moiety to the drug molecule, which increases its water solubility and facilitates its excretion.[11] The reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[11][12]

The Enzymatic Machinery: UDP-Glucuronosyltransferases (UGTs)

UGT enzymes are primarily located in the endoplasmic reticulum of various tissues, with the highest concentrations found in the liver.[12] They utilize uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) as a cofactor to transfer the glucuronic acid group to a substrate.[12] The UGT superfamily is divided into several families and subfamilies, with UGT1A and UGT2B being the most important for drug metabolism in humans.[11]

While the specific UGT isoform(s) responsible for atenolol glucuronidation are not as extensively characterized as for other drugs, UGT1A9 is a likely candidate. UGT1A9 is highly expressed in the liver and kidney and is known to glucuronidate a wide range of phenolic compounds.[13][14] Given the chemical structure of atenolol, which contains a secondary alcohol group, this is a plausible site for glucuronidation.

Biochemical Reaction

The glucuronidation of atenolol involves the transfer of glucuronic acid from UDPGA to the secondary hydroxyl group of the atenolol molecule. This results in the formation of an O-glucuronide conjugate. This process renders the atenolol molecule more polar and readily excretable in the urine and/or bile.

Below is a diagram illustrating the metabolic pathway of atenolol to its glucuronide conjugate.

Caption: Metabolic conversion of atenolol to atenolol glucuronide.

Section 3: Pharmacokinetic Profile

The formation of atenolol glucuronide contributes to the overall elimination of atenolol from the body. While the parent drug is predominantly cleared by the kidneys, the glucuronide metabolite is also excreted renally. The elimination half-life of atenolol is approximately 6 to 7 hours in individuals with normal renal function.[1][4] However, in patients with impaired renal function, the half-life can be significantly prolonged, necessitating dose adjustments.[4]

| Parameter | Value | Source(s) |

| Oral Bioavailability | ~50-60% | [6][7] |

| Protein Binding | 6-16% | [6] |

| Metabolism | Minimal (~5%) | [4][5][6][8] |

| Metabolites | Hydroxyatenolol, Atenolol Glucuronide | [6][10] |

| Elimination Half-Life | 6-7 hours | [1][4] |

| Primary Route of Excretion | Renal | [1][4][5] |

Section 4: Experimental Workflow for In Vitro Analysis

To investigate the glucuronidation of atenolol in a laboratory setting, an in vitro assay using human liver microsomes is a standard and effective approach. This allows for the direct measurement of UGT enzyme activity towards atenolol.

Experimental Protocol: In Vitro Atenolol Glucuronidation Assay

Objective: To determine the kinetics of atenolol glucuronide formation in human liver microsomes.

Materials:

-

Human Liver Microsomes (HLMs)

-

Atenolol

-

UDPGA (cofactor)

-

Alamethicin (pore-forming agent)

-

Magnesium Chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal Standard (e.g., metoprolol)

-

LC-MS/MS system

Methodology:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of atenolol in a suitable solvent (e.g., methanol or water).

-

In a microcentrifuge tube, combine Tris-HCl buffer, MgCl₂, and alamethicin. Alamethicin is used to disrupt the microsomal membrane and ensure UDPGA access to the UGT enzymes.

-

Add human liver microsomes to the mixture. The protein concentration should be optimized for the assay.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of the Reaction:

-

Add the atenolol stock solution to the pre-incubated mixture to achieve the desired final concentration.

-

Initiate the glucuronidation reaction by adding UDPGA.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of product formation.

-

-

Termination of the Reaction:

-

Stop the reaction by adding ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins.

-

-

Sample Processing:

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Analytical Quantification (LC-MS/MS):

Below is a diagram of the experimental workflow.

Caption: In vitro atenolol glucuronidation workflow.

Section 5: Conclusion